molecular formula C4H5BrO B1380647 4-Bromo-2,3-dihydrofuran CAS No. 1430811-55-4

4-Bromo-2,3-dihydrofuran

Cat. No.: B1380647
CAS No.: 1430811-55-4
M. Wt: 148.99 g/mol
InChI Key: UOIIIRXJHXEIRK-UHFFFAOYSA-N
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Description

4-Bromo-2,3-dihydrofuran is a non-aromatic heterocyclic compound that features a five-membered ring containing an oxygen atom and a bromine substituent at the fourth position.

Mechanism of Action

Target of Action

4-Bromo-2,3-dihydrofuran is a non-aromatic heterocycle It’s known that non-aromatic heterocycles are widely targeted in synthetic methodology development .

Mode of Action

The compound is prepared via Cu-catalyzed intramolecular cyclization of 1,2-dibromohomoallylic alcohols This process involves the interaction of the compound with its targets, leading to changes in the molecular structure

Biochemical Pathways

The compound is known to be involved in the cyclization of 1,2-dibromohomoallylic alcohols , which could potentially affect various biochemical pathways.

Result of Action

The compound is known to be involved in the cyclization of 1,2-dibromohomoallylic alcohols , which could potentially lead to various molecular and cellular effects.

Action Environment

It’s known that the compound is prepared via cu-catalyzed intramolecular cyclization , a process that could potentially be influenced by various environmental factors.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2,3-dihydrofuran typically involves the Cu-catalyzed intramolecular cyclization of 1,2-dibromohomoallylic alcohols. These alcohols can be prepared in just two steps from aromatic and aliphatic aldehydes and ketones . The reaction conditions often include the use of copper catalysts and specific temperature and solvent conditions to ensure high yield and selectivity .

Industrial Production Methods: While detailed industrial production methods are not extensively documented, the laboratory synthesis methods provide a foundation for scaling up. The use of readily available starting materials and efficient catalytic processes suggests that industrial production could be feasible with optimization of reaction conditions and purification processes .

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-2,3-dihydrofuran undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Comparison with Similar Compounds

Uniqueness: 4-Bromo-2,3-dihydrofuran is unique due to the presence of the bromine atom, which provides a handle for further functionalization and diversification in synthetic applications. This makes it a valuable intermediate in the synthesis of complex molecules and materials .

Properties

IUPAC Name

4-bromo-2,3-dihydrofuran
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5BrO/c5-4-1-2-6-3-4/h3H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOIIIRXJHXEIRK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC=C1Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

148.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 4
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Reactant of Route 5
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Reactant of Route 6
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Customer
Q & A

Q1: What makes 4-bromo-2,3-dihydrofuran a useful synthetic building block?

A1: The paper highlights the value of this compound as a versatile building block in organic synthesis for several reasons []. Firstly, it's a non-aromatic heterocycle, which broadens its reactivity compared to aromatic counterparts. Secondly, the presence of the bromine atom at the 4-position acts as a "handle," allowing for further functionalization through various coupling reactions. This enables chemists to use it as a starting point for creating a diverse range of complex molecules.

Q2: How is this compound synthesized according to this research?

A2: The paper describes a novel and efficient method for synthesizing 4-bromo-2,3-dihydrofurans []. The key reaction involves a copper-catalyzed intramolecular cyclization of 1,2-dibromohomoallylic alcohols. These alcohols are readily accessible in just two steps from common starting materials like aromatic and aliphatic aldehydes and ketones. This synthetic route provides a straightforward and general approach to accessing these valuable compounds.

Q3: How did the researchers use computational chemistry in their study of this compound synthesis?

A3: The researchers employed molecular dynamics simulations to understand the selectivity observed in their synthesis []. By simulating the reaction with simple substrates and focusing on key geometric parameters, they could rationalize why specific products were favored. This demonstrates the power of computational chemistry in complementing experimental work, providing insights into reaction mechanisms and guiding the development of more efficient synthetic strategies.

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